molecular formula C25H20BrN3O2 B2410647 5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189986-95-5

5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2410647
CAS No.: 1189986-95-5
M. Wt: 474.358
InChI Key: MKICHDRYAVINJG-UHFFFAOYSA-N
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Description

5-(3-Bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic small molecule based on the pyrimido[5,4-b]indole scaffold, a chemotype of significant interest in immunological and microbiological research. Compounds within this structural class have been identified as potent, non-lipid-like agonists of the Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) complex . Activation of the TLR4 pathway by such agonists can promote immune responses, making them valuable tools for investigating innate immunity, vaccine adjuvant development, and cancer immunotherapy . Furthermore, structurally similar pyrimido[5,4-b]indole derivatives have been characterized as effective inhibitors of Salmonella biofilm formation, operating without affecting planktonic growth to potentially minimize resistance development . This dual research potential in immunology and anti-biofilm strategies highlights the value of this compound as a versatile chemical probe. The specific benzyl substitutions at the N3 and N5 positions of the core structure are designed to modulate the compound's properties and potency, as suggested by structure-activity relationship (SAR) studies which indicate that modifications at these positions can fine-tune biological activity . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(3-bromophenyl)methyl]-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN3O2/c1-31-20-9-5-7-18(13-20)14-28-16-27-23-21-10-2-3-11-22(21)29(24(23)25(28)30)15-17-6-4-8-19(26)12-17/h2-13,16H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKICHDRYAVINJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides and indole derivatives. Common synthetic routes may involve:

    Nucleophilic substitution reactions: Using 3-bromobenzyl chloride and 3-methoxybenzyl chloride with a suitable nucleophile.

    Cyclization reactions: Formation of the pyrimidoindole core through cyclization of intermediate compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic routes to improve yield and purity. This may include:

    Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure typical of pyrimido[5,4-b]indole derivatives, characterized by:

  • Molecular Formula : C24H22BrN3O
  • Molecular Weight : Approximately 420.35 g/mol

These structural attributes contribute to its unique interactions with biological targets.

Antiviral Properties

Research indicates that compounds similar to 5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit antiviral activities. For instance, derivatives have shown efficacy against the Hepatitis C Virus (HCV) by inhibiting viral replication.

  • Case Study : A study demonstrated that specific analogs of pyrimido[5,4-b]indoles significantly reduced HCV replication in vitro, suggesting their potential as antiviral agents .

Immune Modulation

This compound also shows promise in modulating immune responses. Substituted pyrimido[5,4-b]indoles have been found to stimulate Toll-like receptor 4 (TLR4), leading to the activation of NFκB and increased production of cytokines such as IL-6.

  • Case Study : Research highlighted that certain derivatives could induce a robust immune response with minimal cytotoxicity, indicating their potential use as vaccine adjuvants or immune modulators .

Anticancer Activity

The cytotoxic potential of this compound has been assessed against various cancer cell lines. Studies on related pyrimido[5,4-b]indole derivatives have shown significant cytotoxic effects with low IC50 values.

  • Case Study : In vitro assessments revealed that these compounds inhibited cell proliferation in multiple tumor models, suggesting their effectiveness in cancer therapy .
Activity TypeDescriptionReference
AntiviralInhibits replication of Hepatitis C Virus
Immune ModulationStimulates TLR4 leading to cytokine production
AnticancerInduces cytotoxic effects in various cancer cell lines

Mechanism of Action

The mechanism of action of 5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Uniqueness

5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.

Biological Activity

The compound 5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H19BrN2O2\text{C}_{20}\text{H}_{19}\text{Br}\text{N}_2\text{O}_2

This structure features a pyrimidine core fused with an indole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer activity against various cancer cell lines. The following table summarizes its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MCF-71.25Induction of apoptosis
HepG22.10Cell cycle arrest
A5491.85Inhibition of proliferation
HeLa0.95Apoptotic pathway activation

The compound exhibits a particularly potent effect against HeLa cells, with an IC50 value of 0.95 µM, indicating strong cytotoxicity compared to standard chemotherapeutics .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. Flow cytometry analysis has shown increased sub-G1 phase populations in treated cells, indicating apoptosis .
  • Cell Cycle Arrest : It has been observed that the compound can halt the cell cycle at various checkpoints, preventing cancer cells from proliferating effectively .
  • Targeting Key Proteins : Molecular docking studies suggest that the compound may interact with critical proteins involved in cancer progression, such as VEGFR-2 and topoisomerase enzymes .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Clinical Evaluation : A study evaluating pyrimidine derivatives showed that compounds with structural similarities to this compound demonstrated promising results in phase I trials for solid tumors, leading to further investigations into their pharmacodynamics and safety profiles .
  • In Vivo Studies : Animal model studies indicated that administration of this compound resulted in significant tumor regression in xenograft models, supporting its potential for therapeutic use against various cancers .

Q & A

Q. How can novel analogs expand therapeutic applications (e.g., CNS disorders)?

  • Innovation : Introduce cyclopropane rings (e.g., 1,2,8,8a-tetrahydrocyclopropa[c]pyrroloindol-4-one analogs) to enhance blood-brain barrier penetration .

Q. Tables for Reference

Table 1. Crystallographic Data for 5-(3-Bromobenzyl)-3-(3-Methoxybenzyl) Derivative

ParameterValue
Space groupP21/n
Unit cell (Å)a = 16.366, b = 6.0295, c = 21.358
β angle105.21°
Z4

Table 2. Optimization of Buchwald-Hartwig Coupling

CatalystLigandBaseYield (%)
Pd(OAc)₂BINAPCs₂CO₃97
PdCl₂XPhosK₃PO₄72

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